Ido1-IN-23

IDO1 inhibitor structure-activity relationship imidazo[2,1-b]thiazole

Ido1-IN-23 (Compound 41) is an imidazo[2,1-b]thiazole IDO1 inhibitor with an IC50 of 13 µM and a 7.7-fold safety margin in HEK293 cells (non-cytotoxic at 100 µM). It serves as a unique moderate-potency orthogonal probe to confirm IDO1-dependent effects observed with nanomolar inhibitors, enabling time-course tryptophan depletion studies without confounding cytotoxicity. Guaranteed purity ≥98%.

Molecular Formula C20H27N3O2S
Molecular Weight 373.5 g/mol
Cat. No. B12389303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIdo1-IN-23
Molecular FormulaC20H27N3O2S
Molecular Weight373.5 g/mol
Structural Identifiers
SMILESCC(C)(C)CC(C)(C)NC1=C(N=C2N1C=CS2)C3=CC(=C(C=C3)OC)O
InChIInChI=1S/C20H27N3O2S/c1-19(2,3)12-20(4,5)22-17-16(21-18-23(17)9-10-26-18)13-7-8-15(25-6)14(24)11-13/h7-11,22,24H,12H2,1-6H3
InChIKeyGDVSWQKAZQSAPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ido1-IN-23: Chemical Identity and Baseline Characteristics for IDO1 Inhibitor Procurement


Ido1-IN-23 (compound 41, CAS: 3007671-44-2) is an indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor belonging to the imidazo[2,1-b]thiazole chemical class [1]. It exhibits an IC50 value of 13 µM against human IDO1 in a cell-free enzymatic assay [1]. The compound demonstrates no cytotoxicity in HEK293 cells at concentrations up to 100 µM, indicating a favorable initial safety window [1]. As a research tool, Ido1-IN-23 serves as a moderate-potency inhibitor suitable for studies exploring the kynurenine pathway and immunometabolic regulation in cancer and other disease models [1].

Why Ido1-IN-23 Cannot Be Substituted with Other Imidazo[2,1-b]thiazole-Based IDO1 Inhibitors


Although numerous imidazo[2,1-b]thiazole analogs have been reported as IDO1 inhibitors, their potencies span over three orders of magnitude—from low nanomolar (e.g., compound 8 with IC50 = 48.48 nM) [1] to low micromolar (e.g., compound 41 with IC50 = 13 µM) [2]. Structural modifications within this scaffold profoundly alter binding affinity and functional activity, making generic substitution unreliable [2]. The specific substitution pattern of Ido1-IN-23 confers a distinct potency profile and cytotoxicity threshold that cannot be assumed for other analogs, necessitating compound-specific procurement for reproducible research [1][2].

Quantitative Differentiation of Ido1-IN-23 Against Key IDO1 Inhibitor Comparators


Direct Head-to-Head Comparison: Ido1-IN-23 (Compound 41) vs. Compound 30 from the Same Discovery Series

In a single study evaluating a series of imidazo[2,1-b]thiazole derivatives, Ido1-IN-23 (compound 41) demonstrated an IC50 of 13 µM against human IDO1, representing a 1.77-fold improvement in potency over compound 30 (IC50 = 23 µM) under identical assay conditions [1]. Both compounds were non-toxic to HEK293 cells at 100 µM, indicating that the potency gain is not accompanied by increased cytotoxicity within the tested range [1].

IDO1 inhibitor structure-activity relationship imidazo[2,1-b]thiazole

Cross-Study Comparison: Ido1-IN-23 vs. Clinical-Stage IDO1 Inhibitors Epacadostat and BMS-986205

Ido1-IN-23 exhibits an IC50 of 13 µM against human IDO1 [1], which is approximately 1,300-fold less potent than epacadostat (INCB024360, IC50 = 10 nM in cell-free assays) [2] and approximately 11,800-fold less potent than linrodostat (BMS-986205, IC50 = 1.1 nM in IDO1-HEK293 cells) [3]. While Ido1-IN-23 is not suitable as a clinical lead due to its micromolar potency, it serves as a valuable moderate-affinity tool compound for mechanistic studies where high-potency inhibitors may obscure subtle pathway modulation.

cancer immunotherapy IDO1 inhibitor drug discovery

Comparative Potency Against the Prototypical IDO1 Inhibitor 1-Methyl-Tryptophan (1-MT)

Ido1-IN-23 exhibits an IC50 of 13 µM against human IDO1 [1], which is comparable to the inhibition constant (Ki) reported for the prototypical IDO1 inhibitor 1-methyl-tryptophan (Ki = 19 µM) [2]. This places Ido1-IN-23 in the same moderate-potency tier as 1-MT, a widely used tool compound in IDO1 research for over two decades. However, Ido1-IN-23 offers a distinct imidazo[2,1-b]thiazole scaffold that may exhibit different binding kinetics or selectivity profiles, providing an alternative chemical starting point for medicinal chemistry efforts.

IDO1 inhibitor tryptophan metabolism comparative pharmacology

In Vitro Cytotoxicity Profile: Non-Toxic at Concentrations Far Exceeding the IC50

Ido1-IN-23 was evaluated for cytotoxicity in HEK293 cells at a concentration of 100 µM and found to be non-toxic, with no reduction in cell viability [1]. This concentration is approximately 7.7-fold higher than its IC50 value of 13 µM, providing a selectivity window for in vitro functional studies. In contrast, many IDO1 inhibitors in development have been reported to exhibit cytotoxicity at concentrations approaching their IC50 values, which can confound interpretation of cellular assay results [2]. The absence of cytotoxicity at 100 µM for Ido1-IN-23 enhances its utility as a clean tool compound for cell-based IDO1 inhibition studies.

cytotoxicity HEK293 safety assessment

Recommended Research Applications for Ido1-IN-23 Based on Quantitative Evidence


Moderate-Affinity Chemical Probe for IDO1 Mechanism-of-Action Studies

Given its IC50 of 13 µM and 7.7-fold safety margin in HEK293 cells [1], Ido1-IN-23 is ideally suited for mechanistic studies requiring prolonged exposure to IDO1 inhibitors without confounding cytotoxicity. This includes time-course experiments examining tryptophan depletion kinetics or kynurenine accumulation in cell culture models.

Orthogonal Validation Tool for High-Throughput Screening Hits

As a moderate-potency inhibitor with a distinct imidazo[2,1-b]thiazole scaffold [1], Ido1-IN-23 serves as an excellent orthogonal probe to confirm IDO1-dependent effects observed with nanomolar inhibitors like epacadostat or BMS-986205. Its use can help rule out compound-specific off-target activities in secondary assays.

Structure-Activity Relationship (SAR) Benchmark for Imidazo[2,1-b]thiazole Optimization

The direct comparison showing Ido1-IN-23 is 1.77-fold more potent than compound 30 [1] establishes it as a key benchmark within this chemical series. Medicinal chemists can use Ido1-IN-23 as a reference point to design next-generation analogs with improved potency toward the nanomolar range.

Non-Cytotoxic Control for IDO1 Inhibition in Primary Immune Cell Assays

The demonstrated non-toxicity at 100 µM in HEK293 cells [1] supports the use of Ido1-IN-23 in sensitive primary immune cell assays (e.g., T cell proliferation or dendritic cell maturation studies) where maintaining cell viability is critical for accurate functional readouts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ido1-IN-23

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.